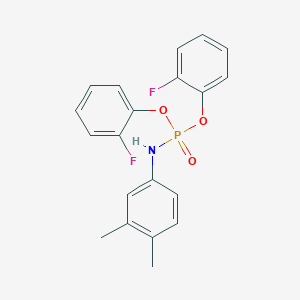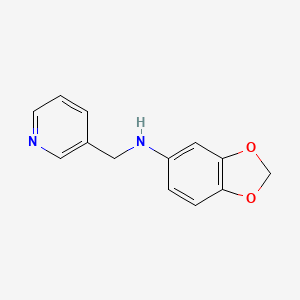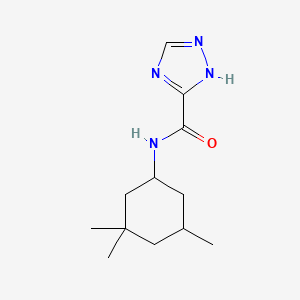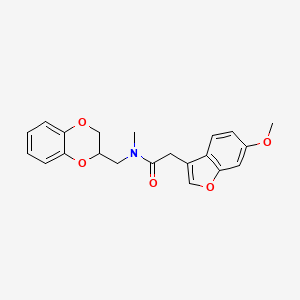![molecular formula C5H9O5P B1227185 4-[Hydroxy(methyl)phosphoryl]-2-oxobutanoic acid](/img/structure/B1227185.png)
4-[Hydroxy(methyl)phosphoryl]-2-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Hydroxy(methyl)phosphoryl]-2-oxobutanoic acid is a chemical compound known for its significant applications in various fields, including agriculture and biochemistry. It is structurally characterized by the presence of a hydroxymethylphosphinyl group attached to a 2-oxobutyric acid backbone. This compound is often studied for its herbicidal properties and its role in biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Hydroxy(methyl)phosphoryl]-2-oxobutanoic acid typically involves the reaction of appropriate phosphinyl and butyric acid derivatives under controlled conditions. One common method includes the use of a deacetylase enzyme to stereoselectively resolve N-acetyl derivatives to produce the desired compound . The reaction conditions often involve specific temperatures and pH levels to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically modified microorganisms. For example, recombinant Pichia pastoris has been used to express deacetylase enzymes that facilitate the production of this compound with high optical purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[Hydroxy(methyl)phosphoryl]-2-oxobutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxymethyl group.
Reduction: Reducing agents like sodium borohydride can reduce the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
4-[Hydroxy(methyl)phosphoryl]-2-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes.
Industry: It is used in the production of herbicides and other agrochemicals due to its herbicidal properties.
Mécanisme D'action
The mechanism of action of 4-[Hydroxy(methyl)phosphoryl]-2-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes involved in amino acid synthesis. For instance, it inhibits glutamine synthetase, leading to the accumulation of ammonia and subsequent phytotoxic effects . This inhibition disrupts normal cellular functions, making it an effective herbicide.
Comparaison Avec Des Composés Similaires
Glufosinate: Another herbicidal compound with a similar structure and mode of action.
Glyphosate: A widely used herbicide that targets a different enzyme but shares some structural similarities.
Uniqueness: 4-[Hydroxy(methyl)phosphoryl]-2-oxobutanoic acid is unique due to its specific inhibition of glutamine synthetase, which sets it apart from other herbicides like glyphosate that target different pathways . Its structural features also allow for various chemical modifications, enhancing its versatility in research and industrial applications.
Propriétés
Formule moléculaire |
C5H9O5P |
|---|---|
Poids moléculaire |
180.1 g/mol |
Nom IUPAC |
4-[hydroxy(methyl)phosphoryl]-2-oxobutanoic acid |
InChI |
InChI=1S/C5H9O5P/c1-11(9,10)3-2-4(6)5(7)8/h2-3H2,1H3,(H,7,8)(H,9,10) |
Clé InChI |
YJTNHDYMQPHXFO-UHFFFAOYSA-N |
SMILES |
CP(=O)(CCC(=O)C(=O)O)O |
SMILES canonique |
CP(=O)(CCC(=O)C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,6-Difluorophenyl)-[4-(5-fluoro-2-methyl-1-benzimidazolyl)-1-piperidinyl]methanone](/img/structure/B1227103.png)

![2-phenyl-N-[4-[(2-phenylacetyl)amino]butyl]acetamide](/img/structure/B1227110.png)


![[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 4-hydroxybenzoate](/img/structure/B1227115.png)
![3-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1-piperazinyl]propanenitrile](/img/structure/B1227117.png)

![5-Phenyl-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)methyl]oxazole](/img/structure/B1227119.png)

![9-oxo-N-(1-phenylethyl)-3-bicyclo[3.3.1]nonanecarboxamide](/img/structure/B1227125.png)

![5-chloro-N-[2-(2-furanyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide](/img/structure/B1227127.png)

